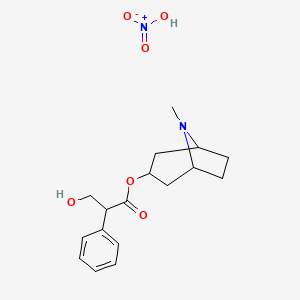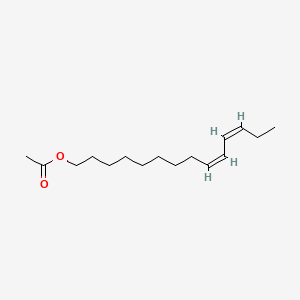![molecular formula C16H26N2O3 B13764030 3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate CAS No. 63917-76-0](/img/structure/B13764030.png)
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its molecular structure, which includes a diethylamino group, an ethoxy group, and an aminobenzoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 3-[2-(diethylamino)ethoxy]propanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced techniques such as continuous flow reactors and real-time monitoring systems enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the ethoxy group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the manufacture of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group and the ethoxy group play crucial roles in binding to these targets, modulating their activity. The compound’s effects are mediated through pathways that involve changes in cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Procaine: A local anesthetic with a similar structure, used in medical applications.
Benzocaine: Another local anesthetic, commonly used in topical pain relief products.
Tetracaine: A potent local anesthetic used in ophthalmology and other medical fields.
Uniqueness
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63917-76-0 |
|---|---|
Fórmula molecular |
C16H26N2O3 |
Peso molecular |
294.39 g/mol |
Nombre IUPAC |
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate |
InChI |
InChI=1S/C16H26N2O3/c1-3-18(4-2)10-13-20-11-5-12-21-16(19)14-6-8-15(17)9-7-14/h6-9H,3-5,10-13,17H2,1-2H3 |
Clave InChI |
PZABEXWNZYLYEY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOCCCOC(=O)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



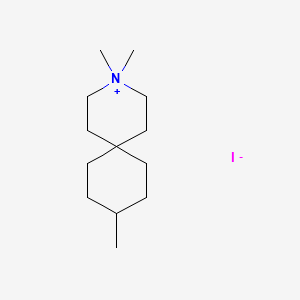
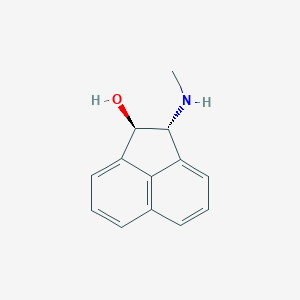
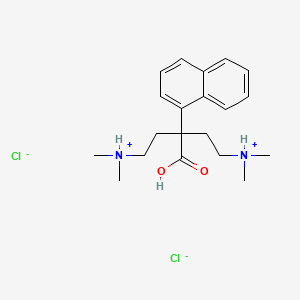
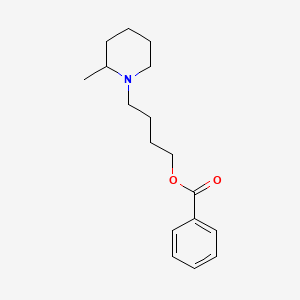
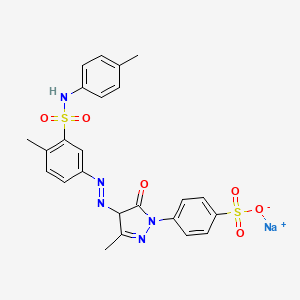
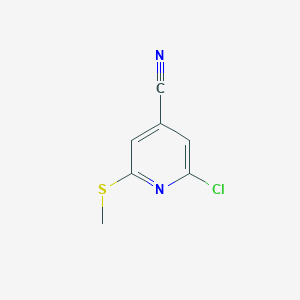
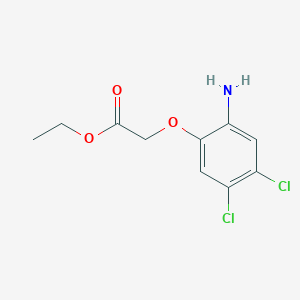
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)
